(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide
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Overview
Description
(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a complex organic compound that features a benzo[d]thiazole moiety, a chlorophenyl group, and a pyridin-2-ylmethyl group
Scientific Research Applications
(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Introduction of the chlorophenyl group: This step often involves a halogenation reaction, where a phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyridine ring is introduced using a suitable alkylating agent.
Formation of the acrylamide linkage: The final step involves the condensation of the intermediate compounds to form the acrylamide linkage under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Mechanism of Action
The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with proteins or enzymes, while the chlorophenyl and pyridin-2-ylmethyl groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: A compound with similar structural features but different functional groups.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Another benzo[d]thiazole-based compound used as a fluorescent probe.
Uniqueness
(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-9-2-1-7-16(18)12-13-21(27)26(15-17-8-5-6-14-24-17)22-25-19-10-3-4-11-20(19)28-22/h1-14H,15H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDBBHWEOTZGR-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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